
4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antioxidant Applications
Thiazole derivatives, including 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine , have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage, which can lead to chronic diseases such as cancer and heart disease .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This is particularly important in the development of new pain relief medications that could potentially have fewer side effects than current treatments .
Antimicrobial and Antifungal Applications
Thiazole compounds have been utilized in the creation of antimicrobial and antifungal agents. The structure of thiazoles allows for the inhibition of microbial growth, offering a pathway for new drug development in the fight against resistant strains of bacteria and fungi .
Antiviral Applications
Research has indicated that thiazole derivatives can act as antiviral agents. This application is vital in the ongoing battle against viral infections, including HIV, by disrupting the life cycle of viruses .
Neuroprotective Applications
The neuroprotective potential of thiazole compounds is being explored, particularly in the context of neurodegenerative diseases. These compounds may play a role in protecting neuronal health and function .
Antitumor and Cytotoxic Applications
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This is significant for cancer research, where these compounds could be used to develop new chemotherapy agents that target tumor cells while minimizing damage to healthy cells .
Regulation of Central Inflammation
There is evidence to suggest that thiazole-based compounds, such as 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine , can regulate central inflammation. This application could be crucial in controlling inflammatory processes in the brain, which are associated with various neurological disorders .
Therapeutic Applications
Due to its potential biological activity, 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is gaining attention for its therapeutic applications. The compound’s structure allows for interaction with various biological targets, which could lead to the development of new medications for a range of diseases.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The safety data sheet for this compound suggests that it may have some level of oral, dermal, and inhalation toxicity .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The safety data sheet for this compound suggests that it should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURFNHAJTFHMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461417 |
Source


|
| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |
CAS RN |
35666-81-0 |
Source


|
| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

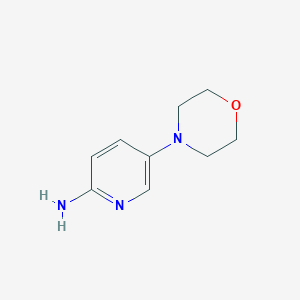
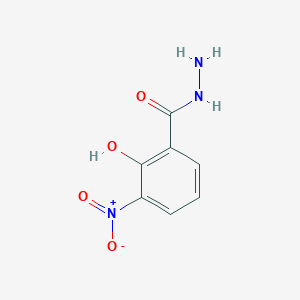
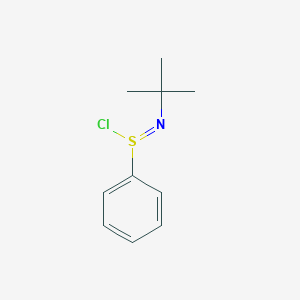
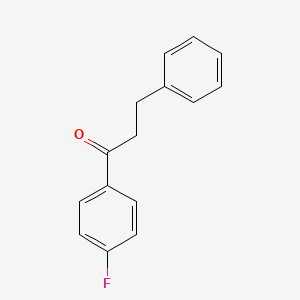



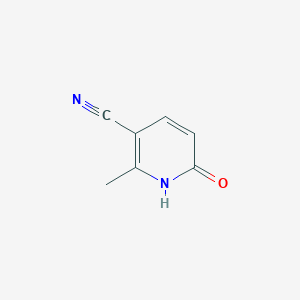
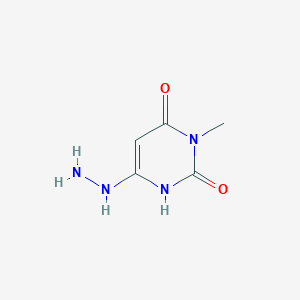
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

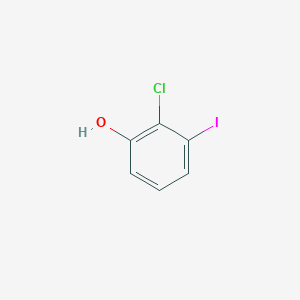

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)